Cas no 519046-10-7 (3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea)

3-(3,5-Dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea is a structurally unique thiourea derivative characterized by the incorporation of a dimethyladamantane moiety and a 2-methylphenyl group. The adamantane framework enhances steric and electronic properties, potentially improving stability and selectivity in applications such as catalysis or molecular recognition. The thiourea functional group offers strong hydrogen-bonding capabilities, making it useful in anion binding or as a ligand in coordination chemistry. The 2-methylphenyl substituent may further modulate solubility and reactivity. This compound’s hybrid architecture suggests utility in specialized synthetic or material science contexts, where tailored steric and electronic features are critical. Further studies are required to fully explore its functional potential.
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea structure
519046-10-7 structure
商品名:3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
CAS番号:519046-10-7
MF:C21H28N2OS
メガワット:356.524824142456
CID:5436749

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 化学的及び物理的性質

名前と識別子

    • 3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide
    • 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
    • InChIKey: WZYIKJFOERHOFK-UHFFFAOYSA-N
    • ほほえんだ: C12(C(NC(NC3=CC=CC=C3C)=S)=O)CC3(C)CC(CC(C)(C3)C1)C2

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3084-0088-3mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3084-0088-2μmol
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3084-0088-5μmol
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3084-0088-1mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3084-0088-10mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3084-0088-20mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3084-0088-40mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3084-0088-15mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3084-0088-50mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3084-0088-4mg
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
519046-10-7 90%+
4mg
$66.0 2023-04-27

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 関連文献

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thioureaに関する追加情報

Introduction to 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea (CAS No. 519046-10-7)

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 519046-10-7, represents a unique structural motif that combines the rigidity of adamantane derivatives with the reactivity of thiourea functionalities. The presence of both 3,5-dimethyladamantane-1-carbonyl and 2-methylphenyl groups in its molecular framework suggests potential applications in the design of novel bioactive molecules, particularly in the development of therapeutic agents targeting specific biological pathways.

The adamantane core is a well-known scaffold in medicinal chemistry due to its favorable pharmacokinetic properties, including high lipophilicity and metabolic stability. The introduction of dimethyladamantane further enhances these characteristics, making it an attractive component for drug candidates. In contrast, the thiourea moiety is recognized for its versatile role in medicinal chemistry, often serving as a key pharmacophore in antimicrobial, antiviral, and anticancer agents. The combination of these structural elements in 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea opens up possibilities for exploring new pharmacological interactions and mechanisms.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets. Studies have indicated that the rigid adamantane core can improve the binding stability of small molecules to their receptors, while the thiourea group can engage in hydrogen bonding or coordinate with metal ions, depending on the target protein. The 2-methylphenyl substituent may further modulate the electronic properties of the molecule, influencing its reactivity and selectivity.

In light of these structural features, researchers have been investigating 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea for potential applications in several therapeutic areas. For instance, its adamantane derivative has been explored as a lead compound in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. Additionally, the thiourea moiety has shown promise in designing compounds with antimicrobial properties, particularly against drug-resistant strains of bacteria.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3,5-dimethyladamantane-1-carbonyl group typically involves Friedel-Crafts acylation followed by reduction or other functionalization strategies to introduce the thiourea component. The subsequent attachment of the 2-methylphenyl group may be achieved through nucleophilic substitution or cross-coupling reactions. Advanced synthetic techniques such as flow chemistry and automated synthesis platforms have been employed to optimize these processes and enhance scalability.

Evaluation of the pharmacological activity of 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea has been conducted both in vitro and in vivo. In vitro studies have revealed promising interactions with various enzymes and receptors, suggesting potential therapeutic benefits. For example, preliminary data indicate that this compound may inhibit specific proteases involved in cancer progression or modulate neurotransmitter receptors relevant to neurological disorders. In vivo studies are ongoing to assess its efficacy and safety profiles in animal models.

The development of novel drug candidates often requires rigorous testing to evaluate their interaction with biological systems. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the three-dimensional structure of this compound and its complexes with biological targets. These structural insights are crucial for understanding its mechanism of action and for guiding further optimization efforts.

The potential applications of 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research in chemical biology and drug discovery platforms. Researchers are exploring its use as an intermediate in synthesizing more complex molecules or as a probe to study enzyme function and receptor binding dynamics.

As our understanding of molecular interactions continues to evolve, compounds like 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea will play an increasingly important role in developing next-generation therapeutics. The integration of computational methods with experimental approaches will further accelerate the discovery process, enabling faster identification of promising candidates for clinical development.

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